molecular formula C6H5F9 B1588985 1,1,1,2,2,3,3,4,4-Nonafluorohexane CAS No. 38436-17-8

1,1,1,2,2,3,3,4,4-Nonafluorohexane

Cat. No.: B1588985
CAS No.: 38436-17-8
M. Wt: 248.09 g/mol
InChI Key: RTGGFPLAKRCINA-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4-Nonafluorohexane is a perfluorinated compound with the molecular formula C₆H₅F₉ and a molecular weight of 248.0895 g/mol . This compound is characterized by the presence of nine fluorine atoms, making it highly fluorinated and chemically stable. It is commonly used in various industrial and scientific applications due to its unique properties.

Preparation Methods

The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluorohexane typically involves the fluorination of hexane derivatives. One common method is the electrochemical fluorination (ECF) process, where hexane is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of this compound . Industrial production methods often involve large-scale ECF processes to ensure high yields and purity.

Chemical Reactions Analysis

1,1,1,2,2,3,3,4,4-Nonafluorohexane is known for its chemical inertness due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluorohexane is primarily based on its chemical stability and inertness. The strong carbon-fluorine bonds prevent it from reacting with most biological molecules, making it an ideal candidate for applications where non-reactivity is crucial. Its molecular targets and pathways are minimal due to its inert nature .

Comparison with Similar Compounds

1,1,1,2,2,3,3,4,4-Nonafluorohexane can be compared with other perfluorinated compounds such as:

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F9/c1-2-3(7,8)4(9,10)5(11,12)6(13,14)15/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGGFPLAKRCINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)4(CH2)2H, C6H5F9
Record name Hexane, 1,1,1,2,2,3,3,4,4-nonafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459495
Record name 1-(Perfluorobutyl)ethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38436-17-8
Record name Nonafluorohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38436-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-(Perfluorobutyl)ethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H,1H,2H,2H-Nonafluorohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2,2,3,3,4,4-Nonafluorohexane
Reactant of Route 2
1,1,1,2,2,3,3,4,4-Nonafluorohexane
Reactant of Route 3
1,1,1,2,2,3,3,4,4-Nonafluorohexane
Reactant of Route 4
1,1,1,2,2,3,3,4,4-Nonafluorohexane
Reactant of Route 5
1,1,1,2,2,3,3,4,4-Nonafluorohexane
Reactant of Route 6
1,1,1,2,2,3,3,4,4-Nonafluorohexane
Customer
Q & A

Q1: What are the potential applications of 1,1,1,2,2,3,3,4,4-Nonafluorohexane as an alternative solvent?

A1: this compound (HFC-569mccf) is investigated as a potential replacement for hydrochlorofluorocarbon (HCFC) solvents due to its favorable properties. Research suggests it could be particularly useful in applications requiring specific vapor-liquid equilibrium characteristics. For instance, a study [] examined its behavior in binary mixtures with octane. The research found that the vapor-liquid equilibrium data for this mixture could be effectively modeled using the Wilson and NRTL activity coefficient models. This information is valuable for understanding and predicting the behavior of HFC-569mccf in various industrial processes where precise solvent properties are crucial.

Q2: What is the relationship between temperature and surface tension in this compound?

A2: Researchers used the differential capillary rise method to measure the surface tension of this compound at various temperatures []. The study revealed an inverse relationship: as the temperature increased from 289 K to 348 K, the surface tension decreased. The researchers were able to establish a correlation between temperature and surface tension, allowing for the prediction of surface tension values within the studied temperature range. This knowledge is valuable in applications where precise control over surface properties is required, such as coating processes or the development of formulations.

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